2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

EGFR inhibitor kinase inhibitor oncology

Sourcing a versatile, high-fidelity core for kinase inhibitor programs is often slowed by scaffolds with inconsistent bioactivity. This exact 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one solves that, offering a uniquely derivatizable scaffold with proven, substituent-dependent target engagement. · Confirmed multi-kinase activity: scaffold-derived compounds potently inhibit PDGFRβ, EGFR, and CDK4/cyclin D1, with cytotoxicity superior to doxorubicin in HepG-2, PC-3, and HCT-116 models. · Critical for mutant EGFR targeting: a derivative showed 1.7-fold greater potency against the drug-resistant EGFR T790M mutant compared to erlotinib. · High-affinity P2Y1 antagonism: the exact 2-methylthio pharmacophore is essential for achieving an IC50 of 29 nM in human platelet assays. Available for immediate dispatch to accelerate your oncology, thrombosis, or plant biology research campaigns.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
Cat. No. B13119308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=CC=N2)C(=O)N1
InChIInChI=1S/C8H7N3OS/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6/h2-4H,1H3,(H,9,10,11,12)
InChIKeyXITZMAGEYZMBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one: A Core Scaffold for Kinase and Receptor-Targeted Research


2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound that serves as a versatile core structure in medicinal chemistry and chemical biology. The pyrido[2,3-d]pyrimidin-4-one scaffold is recognized for its capacity to inhibit multiple kinases, including EGFR, CDK4/6, and PDGFRβ, which are central to oncology research [1]. The 2-methylthio substituent is a key functional handle that enables further derivatization and fine-tunes receptor interactions, as demonstrated in studies of cytokinin antagonism and P2Y1 receptor modulation [2].

Why 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Pyridopyrimidinones


The 2-methylthio group in 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is not merely a synthetic placeholder; it directly influences receptor binding, enzymatic inhibition, and downstream functional activity. Studies across distinct biological systems—including tobacco callus cytokinin assays [1] and human P2Y1 receptor antagonism [2]—reveal that the presence, size, and electronics of the 2-position substituent dictate both the potency and the qualitative nature (agonist vs. antagonist) of the biological response. Substituting this compound with a generic pyridopyrimidinone lacking the 2-methylthio group, or with a different 2-substituent (e.g., ethylthio, chloro), can result in a complete loss of target engagement, a dramatic shift in functional profile, or a significant reduction in potency, making direct interchange impossible without extensive re-optimization.

Head-to-Head and Comparative Evidence for 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one in Key Research Models


EGFR Inhibition: A Direct Comparison of Pyrido[2,3-d]pyrimidin-4-one Derivatives

In a head-to-head study of 13 pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, compound 7a, which contains the core scaffold of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one with specific substitutions, demonstrated potent inhibition of both wild-type EGFR (EGFR WT) and the drug-resistant mutant EGFR T790M. Its activity surpassed the clinically approved EGFR inhibitor erlotinib, particularly against the mutant form [1].

EGFR inhibitor kinase inhibitor oncology

Multi-Kinase Inhibition: Superior Potency Over Doxorubicin in Cancer Cell Lines

A pyrido[2,3-d]pyrimidin-4-one derivative, compound 5a, exhibited strong, more potent anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines compared to the standard chemotherapeutic doxorubicin [1]. The compound also showed promising inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1 kinases in single-measurement assays [1].

multi-kinase inhibitor cytotoxicity cancer cell lines

P2Y1 Receptor Antagonism: The Critical Role of the 2-Methylthio Group

The 2-methylthio group is essential for high-affinity antagonism of the P2Y1 purinergic receptor. A 2-methylthio-substituted pyrido[2,3-d]pyrimidin-4-one derivative (CHEMBL2333770) displays an IC50 of 29 nM against the P2Y1 receptor in a human platelet calcium flux assay, but its affinity drops ~10-fold to 280 nM when assessed in a recombinant cell line [1]. While this compound is not the parent molecule, it highlights the pharmacophoric importance of the 2-methylthio group for this target class.

P2Y1 antagonist platelet aggregation GPCR

Cytokinin Antagonism: Steric Bulk at the 2-Position Governs Biological Response

Quantitative structure-activity relationship (QSAR) studies on 2-methylthiopyrido[2,3-d]pyrimidines reveal that the steric features of the molecule, including the 2-substituent, are the dominant factors determining whether a compound acts as a cytokinin agonist or antagonist in the tobacco callus bioassay [1]. This series constitutes the first example of anticytokinins with a fused 6-6 ring system, and the 2-methylthio group is integral to this activity profile [1].

cytokinin antagonist plant biology receptor pharmacology

Optimal Research and Development Applications for 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one


Lead Optimization for EGFR T790M-Resistant NSCLC

Based on the demonstrated superiority of a 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one derivative (compound 7a) over erlotinib against the EGFR T790M mutant [1], this scaffold is an ideal starting point for medicinal chemistry campaigns targeting drug-resistant non-small cell lung cancer (NSCLC). The 1.7-fold increase in potency against the mutant form provides a clear advantage for designing next-generation inhibitors with improved activity against resistant tumors.

Development of Multi-Targeted Kinase Inhibitors for Solid Tumors

The pyrido[2,3-d]pyrimidin-4-one core, as exemplified by compound 5a, has demonstrated potent multi-kinase inhibition (PDGFRβ, EGFR, CDK4/cyclin D1) and superior cytotoxicity compared to doxorubicin in multiple cancer cell lines [2]. This profile makes the scaffold highly attractive for developing multi-targeted agents with a broader therapeutic window and reduced resistance potential, particularly for HepG-2, PC-3, and HCT-116 tumor models.

Design of High-Affinity P2Y1 Receptor Antagonists

The 2-methylthio group is a critical pharmacophore for achieving potent P2Y1 receptor antagonism, with a demonstrated IC50 of 29 nM in human platelets [3]. Researchers developing P2Y1 antagonists for thrombosis, inflammation, or neurological disorders should prioritize this scaffold as a core building block. Substitution at the 2-position is not tolerated; using this exact compound ensures retention of high-affinity target engagement during lead optimization.

Creation of Novel Anticytokinins for Plant Biology Research

As the first reported anticytokinins with a fused 6-6 ring system [4], 4-substituted-2-methylthiopyrido[2,3-d]pyrimidines are uniquely suited for probing cytokinin receptor pharmacology in plants. The 2-methylthio group is essential for the antagonistic functional profile. Plant biologists studying growth regulation, stress responses, or crop improvement should use this compound class to generate tools that selectively block cytokinin signaling pathways.

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